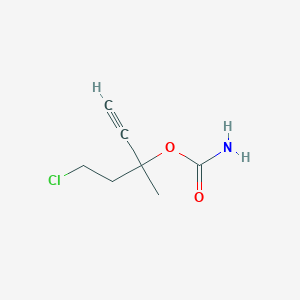
5-Chloro-3-methylpent-1-yn-3-yl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methylpent-1-yn-3-yl carbamate is a chemical compound with the molecular formula C7H10ClNO2 . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a chlorine atom, a triple bond, and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methylpent-1-yn-3-yl carbamate typically involves the reaction of 5-chloro-3-methylpent-1-yne with a carbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is often enhanced through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methylpent-1-yn-3-yl carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The triple bond can be reduced to a double or single bond, and the compound can be oxidized to form various products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Catalysts like palladium on carbon for hydrogenation, and oxidizing agents like potassium permanganate for oxidation.
Major Products Formed
Nucleophilic substitution: Formation of azides or nitriles.
Hydrolysis: Formation of amines and carbon dioxide.
Oxidation and Reduction: Formation of alkenes, alkanes, or oxidized carbamate derivatives.
Scientific Research Applications
5-Chloro-3-methylpent-1-yn-3-yl carbamate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methylpent-1-yn-3-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The chlorine atom and triple bond contribute to the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate with a similar structure but containing an iodine atom instead of chlorine.
Ethyl carbamate: A simpler carbamate without the triple bond or halogen substitution.
Uniqueness
5-Chloro-3-methylpent-1-yn-3-yl carbamate is unique due to its combination of a chlorine atom, a triple bond, and a carbamate group. This structure imparts specific reactivity and potential biological activity that distinguishes it from other carbamates .
Properties
CAS No. |
89850-56-6 |
|---|---|
Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
(5-chloro-3-methylpent-1-yn-3-yl) carbamate |
InChI |
InChI=1S/C7H10ClNO2/c1-3-7(2,4-5-8)11-6(9)10/h1H,4-5H2,2H3,(H2,9,10) |
InChI Key |
MGWJFXZAJONDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)(C#C)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)
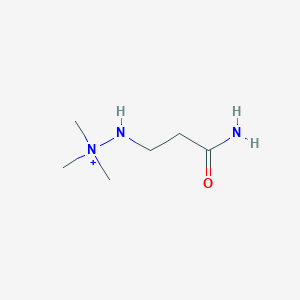
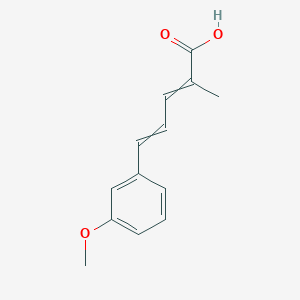
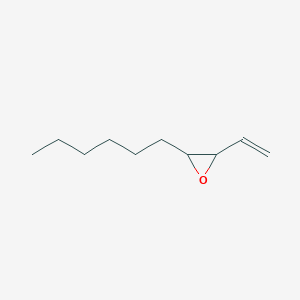
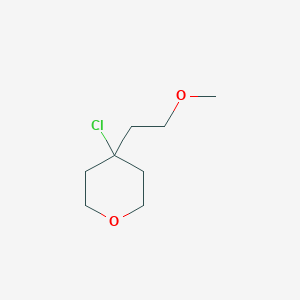
![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)
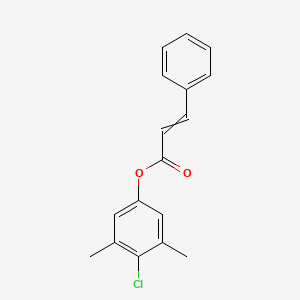
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)
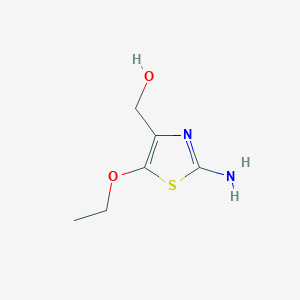
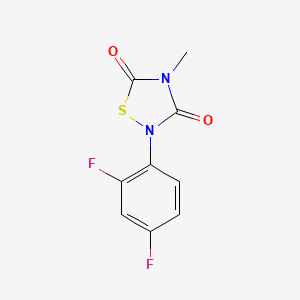
![6,6,7,7-Tetrafluoro-2,3-diazabicyclo[3.2.0]hept-2-ene](/img/structure/B14400388.png)
